Methyl 5-chloro-2-ethylbenzoate
Description
Methyl 5-chloro-2-ethylbenzoate (CAS: 1403258-47-8) is an aromatic ester with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol. Structurally, it features a benzoate backbone substituted with a chlorine atom at the 5-position and an ethyl group at the 2-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. For instance, derivatives of methyl benzoate esters are often employed in the synthesis of bioactive molecules, such as PDE5 inhibitors and antihypertensive agents . The ethyl and chloro substituents influence its electronic and steric properties, making it a versatile building block in organic chemistry.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
methyl 5-chloro-2-ethylbenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
DHVIMENUJZOYEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between Methyl 5-chloro-2-ethylbenzoate and related benzoate esters are critical in determining their physicochemical properties and applications. Below is a detailed comparison based on substituents, molecular parameters, and research findings:
Table 1: Structural and Functional Comparison
Key Research Findings
Electronic Effects: The ethyl group in this compound increases electron-donating effects compared to hydroxyl or amino substituents, influencing its reactivity in nucleophilic substitution reactions . Chlorine at the 5-position directs electrophilic attacks to specific positions on the aromatic ring, a property shared with Methyl 5-chloro-2-hydroxybenzoate .
Crystal Packing and Solubility :
- Compounds with polar groups (e.g., –OH in Methyl 5-chloro-2-hydroxybenzoate) exhibit higher solubility in polar solvents but weaker crystal packing due to fewer intermolecular interactions .
- Bulky substituents, such as sulfonamido groups, promote layered crystal structures via weak C–H⋯O interactions, as observed in Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate .
Biological Activity: Amino-substituted analogs (e.g., Methyl 2-amino-5-chlorobenzoate) are pivotal in synthesizing quinazolinones, which exhibit anticancer and antiviral properties . Hydrazinyl derivatives (e.g., Methyl 5-chloro-2-hydrazinylbenzoate) serve as precursors for hydrazones, a class of compounds with demonstrated antimicrobial activity .
Synthetic Utility :
- Methyl 5-bromo-4-chloro-2-methoxybenzoate’s bromine atom enables participation in palladium-catalyzed cross-coupling reactions, a feature absent in chloro- or ethyl-substituted analogs .
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